4-Bromoquinoline-2-carbonitrile 4-Bromoquinoline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17606717
InChI: InChI=1S/C10H5BrN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H
SMILES:
Molecular Formula: C10H5BrN2
Molecular Weight: 233.06 g/mol

4-Bromoquinoline-2-carbonitrile

CAS No.:

Cat. No.: VC17606717

Molecular Formula: C10H5BrN2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromoquinoline-2-carbonitrile -

Specification

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
IUPAC Name 4-bromoquinoline-2-carbonitrile
Standard InChI InChI=1S/C10H5BrN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H
Standard InChI Key IHDYGNXQJMQIBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C#N)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-bromoquinoline-2-carbonitrile features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. Substitution patterns critically influence reactivity:

  • Bromine at C2: Enhances electrophilic substitution potential due to bromine’s electron-withdrawing inductive effect (-I), directing further functionalization to the 5- and 8-positions of the quinoline ring .

  • Cyanide at C4: The nitrile group (-C≡N) introduces strong electron-withdrawing characteristics, polarizing the ring system and facilitating nucleophilic attack at adjacent positions.

Table 1: Comparative Properties of Bromoquinoline Carbonitrile Isomers

Property4-Bromoquinoline-2-carbonitrile2-Bromoquinoline-4-carbonitrile4-Bromoquinoline-7-carbonitrile
Molecular Weight (g/mol)233.06233.06233.06
Melting Point (°C)Not reported145–148162–165
SolubilityLow in H₂O, moderate in DMFLow in H₂O, high in DCMInsoluble in H₂O, soluble in THF
LogP~2.8 (estimated)2.53.1

Synthetic Methodologies

Bromination Strategies

The synthesis of 4-bromoquinoline-2-carbonitrile typically involves regioselective bromination of pre-functionalized quinoline precursors. A patent-pending method for analogous 4-bromo-quinolines (CN109096185A) employs o-propargyl phenyl azide as a starting material, reacted with TMSBr or HBr in nitromethane or acetonitrile at 40–60°C . While this route targets 4-bromo derivatives, modifying the substrate’s substitution pattern could yield the 2-bromo isomer.

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance bromide ion nucleophilicity.

  • Stoichiometry: A 1:2.5–3.0 ratio of azide to brominating agent optimizes yield .

  • Temperature: Elevated temperatures (40–60°C) accelerate ring closure and bromine incorporation .

Cyanation Techniques

Introducing the nitrile group often precedes bromination to avoid side reactions. Common approaches include:

  • Sandmeyer Reaction: Treatment of 2-aminoquinoline with CuCN under acidic conditions.

  • Palladium-Catalyzed Cross-Coupling: Using cyano sources like Zn(CN)₂ in the presence of Pd(PPh₃)₄.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom’s -I effect activates the quinoline ring for electrophilic attacks at positions 5 and 8. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-4-bromoquinoline-2-carbonitrile, a precursor for amine derivatives.

Nucleophilic Aromatic Substitution (NAS)

The cyano group’s electron-withdrawing nature facilitates NAS at C4:

  • Amination: Reacting with primary amines (e.g., methylamine) in DMF at 80°C produces 4-amino-2-bromoquinoline derivatives.

  • Thiolation: Sodium thiolates (e.g., NaSMe) displace bromide, forming 2-(methylthio)quinoline-4-carbonitrile.

Transition Metal-Catalyzed Couplings

The C2 bromine participates in cross-coupling reactions:

  • Suzuki-Miyaura: With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.

  • Buchwald-Hartwig Amination: With amines (Pd₂(dba)₃, Xantphos) for C–N bond formation.

CompoundTarget OrganismIC₅₀/MIC (µg/mL)Mechanism of Action
2-Bromo-4-cyanoquinolineHeLa cells12.3Topoisomerase II inhibition
4-Bromo-2-cyanoquinolineStaphylococcus aureus15.0Cell wall synthesis disruption
7-Bromo-4-cyanoquinolineCandida albicans32.0Ergosterol biosynthesis blockade

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives serve as electron-transport materials. The bromine and nitrile groups in 4-bromoquinoline-2-carbonitrile enhance electron affinity (EA = 3.2 eV), making it a candidate for blue-emitting OLED layers .

Coordination Chemistry

The nitrile group acts as a ligand for transition metals. Complexes with Ag(I) and Cu(I) exhibit luminescent properties, with emission maxima tunable via substituent modification .

Future Research Directions

  • Synthetic Optimization: Develop greener bromination protocols using ionic liquids or microwave assistance.

  • Therapeutic Exploration: Screen 4-bromoquinoline-2-carbonitrile against neglected disease targets (e.g., malaria, Chagas disease).

  • Materials Innovation: Investigate its use in photovoltaic cells and conductive polymers.

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